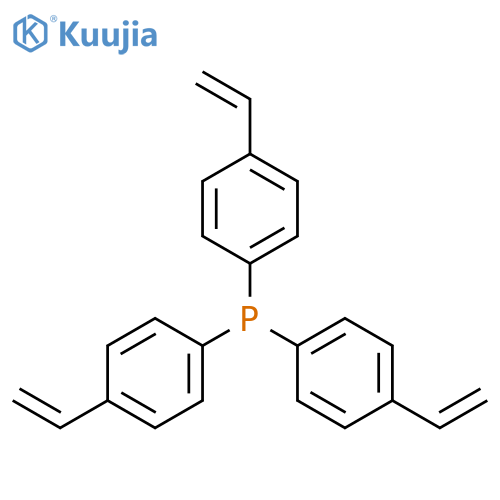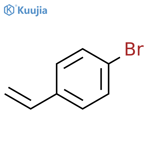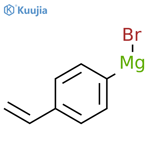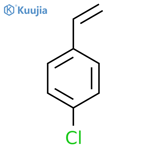- Polystyrene-Supported PPh3 in Monolithic Porous Material: Effect of Cross-Linking Degree on Coordination Mode and Catalytic Activity in Pd-Catalyzed C-C Cross-Coupling of Aryl Chlorides, ChemCatChem, 2020, 12(16), 4034-4037
Cas no 95705-40-1 (Phosphine, tris(4-ethenylphenyl)-)

95705-40-1 structure
商品名:Phosphine, tris(4-ethenylphenyl)-
Phosphine, tris(4-ethenylphenyl)- 化学的及び物理的性質
名前と識別子
-
- Phosphine, tris(4-ethenylphenyl)-
- Phosphine, tris(4-?ethenylphenyl)?-
- Tris(4-vinylphenyl)phosphine
- Tris(4-vinylphenyl)phosphane
- Phosphine, tris(p-vinylphenyl)- (7CI)
- Tris(4-ethenylphenyl)phosphine (ACI)
- Tris(4-vinphenyl)phosphane
- SCHEMBL4105987
- MFCD32632562
- YSZC584
- AC8806
- tris(4-ethenylphenyl)phosphane
- 95705-40-1
- CS-0182965
- AKOS040769010
- SY262706
-
- MDL: MFCD32632562
- インチ: 1S/C24H21P/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h4-18H,1-3H2
- InChIKey: DJLBVUYUIACDIU-UHFFFAOYSA-N
- ほほえんだ: C=CC1C=CC(P(C2C=CC(C=C)=CC=2)C2C=CC(C=C)=CC=2)=CC=1
計算された属性
- せいみつぶんしりょう: 340.138087668g/mol
- どういたいしつりょう: 340.138087668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.9
- トポロジー分子極性表面積: 0Ų
Phosphine, tris(4-ethenylphenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-100mg |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 98% | 100mg |
¥831.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-250mg |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 98% | 250mg |
¥1186.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-5g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 98% | 5g |
¥16200.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-1g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 98% | 1g |
¥3274.00 | 2024-04-23 | |
| Ambeed | A1494245-1g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 1g |
$390.0 | 2025-02-21 | |
| AstaTech | AC8806-0.25/G |
TRIS(4-VINYLPHENYL)PHOSPHINE |
95705-40-1 | 95% | 0.25g |
$385 | 2023-09-19 | |
| Ambeed | A1494245-100mg |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 100mg |
$105.0 | 2025-02-21 | |
| 1PlusChem | 1P024XNI-1g |
TRIS(4-VINYLPHENYL)PHOSPHINE |
95705-40-1 | 98% | 1g |
$332.00 | 2024-04-19 | |
| AstaTech | AC8806-1/G |
TRIS(4-VINYLPHENYL)PHOSPHINE |
95705-40-1 | 95% | 1g |
$770 | 2023-09-19 | |
| Ambeed | A1494245-250mg |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 250mg |
$176.0 | 2025-02-21 |
Phosphine, tris(4-ethenylphenyl)- 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: Phosphorus trichloride ; 0.5 h, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Phosphorus trichloride ; 0.5 h, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Phosphorus trichloride
リファレンス
- Porous organic polymer supported rhodium as a heterogeneous catalyst for hydroformylation of alkynes to α,β-unsaturated aldehydes, Chemical Communications (Cambridge, 2019, 55(91), 13721-13724
合成方法 3
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 h, 40 °C
1.2 Reagents: Phosphorus trichloride ; 30 min, 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 30 min, 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Bifunctional Ru-loaded Porous Organic Polymers with Pyridine Functionality: Recyclable Catalysts for N-Formylation of Amines with CO2 and H2, Advanced Synthesis & Catalysis, 2021, 363(5), 1335-1340
合成方法 4
はんのうじょうけん
1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Phosphorus trichloride ; 12 h, cooled
1.3 Reagents: Ammonium chloride
1.2 Reagents: Phosphorus trichloride ; 12 h, cooled
1.3 Reagents: Ammonium chloride
リファレンス
- Phosphorus-containing amorphous pure organic room-temperature phosphorescent materials, European Polymer Journal, 2020, 141,
合成方法 5
はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Bio-inspired creation of heterogeneous reaction vessels via polymerization of supramolecular ion pair, Nature Communications, 2019, 10(1), 1-8
合成方法 6
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 10 min, rt
1.2 rt; rt → 60 °C; 4 h, 60 °C; 60 °C → 0 °C
1.3 Reagents: Phosphorus trichloride ; 0 °C; overnight, rt
1.2 rt; rt → 60 °C; 4 h, 60 °C; 60 °C → 0 °C
1.3 Reagents: Phosphorus trichloride ; 0 °C; overnight, rt
リファレンス
- Highly efficient aqueous phase reduction of nitroarenes catalyzed by phosphine-decorated polymer immobilized ionic liquid stabilized PdNPs, Catalysis Science & Technology, 2018, 8(5), 1454-1467
合成方法 7
はんのうじょうけん
1.1 Reagents: Phosphorus trichloride
リファレンス
- Porous Organic Polymer Supported Rhodium as a Reusable Heterogeneous Catalyst for Hydroformylation of Olefins, Organic Letters, 2019, 21(7), 2147-2150
合成方法 8
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; rt → 70 °C; 2 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Phosphorus trichloride ; 0 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 0 °C; 2 h, rt
1.3 Reagents: Water ; rt
リファレンス
- A Single-Atom Pd Catalyst Anchored on a Porous Organic Polymer for Highly Efficient Telomerization of 1,3-Butadiene with Methanol, Industrial & Engineering Chemistry Research, 2023, 62(7), 3151-3156
合成方法 9
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 1 h, rt; 4 h, rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, 253 K; 2 h, 253 K
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, 253 K; 2 h, 253 K
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- The effect of the position of cross-linkers on the structure and microenvironment of PPh3 moiety in porous organic polymers, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(14), 9165-9174
合成方法 10
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 20 min; 1 h, -78 °C
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 Reagents: Hydrochloric acid
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 Reagents: Hydrochloric acid
リファレンス
- A biphosphine copolymer encapsulated single-site Rh catalyst for heterogeneous regioselective hydroaminomethylation of alkenes, Chemical Communications (Cambridge, 2022, 58(58), 8093-8096
合成方法 11
はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Turning on Catalysis: Construction of Triphenylphosphine Moieties into Porous Frameworks, ChemCatChem, 2020, 12(12), 3285-3289
合成方法 12
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: 1,2-Dichloroethane , Tetrahydrofuran ; 0 °C; 4 h, rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Iridium Supported on Phosphorus-Doped Porous Organic Polymers: Active and Recyclable Catalyst for Acceptorless Dehydrogenation and Borrowing Hydrogen Reaction, Advanced Synthesis & Catalysis, 2019, 361(24), 5695-5703
合成方法 13
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 rt; 1 h, rt
1.3 Reagents: Phosphorus trichloride ; 30 min, 0 °C; 4 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 rt; 1 h, rt
1.3 Reagents: Phosphorus trichloride ; 30 min, 0 °C; 4 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Porous organic polymers as heterogeneous ligands for highly selective hydroacylation, Organic Chemistry Frontiers, 2019, 6(16), 2964-2967
合成方法 14
はんのうじょうけん
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; 1 - 2 h, rt
1.2 Reagents: Phosphorus trichloride ; 30 min, cooled; 4 - 5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 30 min, cooled; 4 - 5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Highly Regio- and Stereoselective Heterogeneous Hydrosilylation of Terminal Alkynes over Cobalt-Metalated Porous Organic Polymer, Organic Letters, 2018, 20(16), 5023-5026
合成方法 15
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: Phosphorus trichloride ; 0.5 h, cooled; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 0.5 h, cooled; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Polystyrene-Cross-Linking Triphenylphosphine on a Porous Monolith: Enhanced Catalytic Activity for Aryl Chloride Cross-Coupling in Biphasic Flow, Industrial & Engineering Chemistry Research, 2020, 59(34), 15179-15187
合成方法 16
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 3 h, rt
1.2 Reagents: Phosphorus trichloride ; 10 min, rt; 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 10 min, rt; 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Highly effective synthesis of dimethyl carbonate over CuNi alloy nanoparticles @Porous organic polymers composite, Applied Catalysis, 2019, 587,
合成方法 17
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 60 °C; 1 h, 60 °C; 60 °C → rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki-Miyaura cross coupling reactions, New Journal of Chemistry, 2023, 47(15), 7410-7415
合成方法 18
はんのうじょうけん
1.1 Reagents: Magnesium , Phosphorus trichloride Solvents: Diethyl ether ; 2.5 h, rt
リファレンス
- An efficient and ultrastable single-Rh-site catalyst on a porous organic polymer for heterogeneous hydrocarboxylation of olefins, Chemical Communications (Cambridge, 2021, 57(4), 472-475
合成方法 19
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C; 1 h, -78 °C
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
リファレンス
- Rh-catalyzed highly regioselective hydroformylation to linear aldehydes by employing porous organic polymer as a ligand, RSC Advances, 2020, 10(49), 29263-29267
合成方法 20
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Xantphos Doped POPs-PPh3 as Heterogeneous Ligand for Cobalt-Catalyzed Highly Regio- and Stereoselective Hydrosilylation of Alkynes, Chemistry - An Asian Journal, 2019, 14(1), 149-154
合成方法 21
はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Ammonium chloride
1.2 Reagents: Ammonium chloride
リファレンス
- Functional porous ionic polymers as efficient heterogeneous catalysts for the chemical fixation of CO2 under mild conditions, Polymers (Basel, 2022, 14(13),
合成方法 22
はんのうじょうけん
1.1 Reagents: Phosphorus trichloride , Ammonium chloride Solvents: Water
リファレンス
- Direct conversion of methane to oxygenates on porous organic polymers supported Rh mononuclear complex catalyst under mild conditions, Applied Catalysis, 2021, 293,
合成方法 23
はんのうじょうけん
リファレンス
- Location matters: cooperativity of catalytic partners in porous organic polymers for enhanced CO2 transformation, Chemical Communications (Cambridge, 2019, 55(62), 9180-9183
合成方法 24
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; rt → 0 °C
1.2 Reagents: Phosphorus trichloride ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Phosphorus trichloride ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalyst, Applied Organometallic Chemistry, 2019, 33(2),
Phosphine, tris(4-ethenylphenyl)- Raw materials
Phosphine, tris(4-ethenylphenyl)- Preparation Products
Phosphine, tris(4-ethenylphenyl)- 関連文献
-
Yizhu Lei,Zaifei Chen,Guosong Lan,Renshu Wang,Xiao-Yu Zhou New J. Chem. 2020 44 3681
-
Zuyu Liang,Jianbin Chen,Xin Chen,Kai Zhang,Jinhe Lv,Haowen Zhao,Guoying Zhang,Congxia Xie,Lingbo Zong,Xiaofei Jia Chem. Commun. 2019 55 13721
-
Pramod Kumar,Animesh Das,Biplab Maji Org. Biomol. Chem. 2021 19 4174
-
Rao Tao,Xiangran Ma,Xinlei Wei,Yinghua Jin,Li Qiu,Wei Zhang J. Mater. Chem. A 2020 8 17360
-
Ting Zhou,Xingye Huang,Ning Ding,Zheng Lin,Ying Yao,Jia Guo Chem. Soc. Rev. 2022 51 237
95705-40-1 (Phosphine, tris(4-ethenylphenyl)-) 関連製品
- 40538-11-2(Diphenyl(p-vinylphenyl)phosphine)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:95705-40-1)Phosphine, tris(4-ethenylphenyl)-

清らかである:99%/99%
はかる:250mg/1g
価格 ($):158.0/351.0


